5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Antibacterial SAR Scaffold oxidation state Antimicrobial screening

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2006-81-7; molecular formula C₉H₉N₃O₂, MW 191.19) is a fused bicyclic heterocycle that belongs to the pyrido[2,3-d]pyrimidine-2,4-dione family. This compound features a pyridine ring fused to a pyrimidine-2,4-dione core with methyl substituents at positions 5 and 7 of the pyridine ring.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 2006-81-7
Cat. No. B2785341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS2006-81-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)NC(=O)N2)C
InChIInChI=1S/C9H9N3O2/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14)
InChIKeyGWRLBRPCUYQBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2006-81-7): Fused Pyrimidinedione Scaffold for Focused Library Synthesis and SAR Exploration


5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2006-81-7; molecular formula C₉H₉N₃O₂, MW 191.19) is a fused bicyclic heterocycle that belongs to the pyrido[2,3-d]pyrimidine-2,4-dione family . This compound features a pyridine ring fused to a pyrimidine-2,4-dione core with methyl substituents at positions 5 and 7 of the pyridine ring. It serves as a versatile unsubstituted parent scaffold—with no substituents at N1, N3, C6, or C8—enabling selective downstream functionalization at these open positions [1]. Physicochemical characterization reports a density of 1.299±0.06 g/cm³ (predicted) and a melting point of 342–344 °C (determined in acetic acid), indicative of strong intermolecular hydrogen bonding mediated by the 2,4-dione motif .

Why 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Unsubstituted or Mono-Substituted Pyridopyrimidine Analogs


The 5,7-dimethyl substitution pattern on the pyrido[2,3-d]pyrimidine-2,4-dione core is not merely a trivial alkyl decoration; it defines the scaffold's synthetic vectoring, physicochemical properties, and biological target engagement profile. The unsubstituted analog pyrido[2,3-d]pyrimidine-2,4-dione (CAS 21038-66-4) lacks the methyl blocking groups, permitting uncontrolled reactivity at positions 5 and 7 during derivatization [1]. Conversely, the 5-methyl group has been explicitly shown in the DHFR antifolate literature to be critical for enhancing human DHFR inhibitory activity—analogs lacking this 5-methyl substitution exhibit significantly altered selectivity profiles [2]. Furthermore, the oxidation state of the fused pyrimidine ring (2,4-dione vs. 4-one) fundamentally alters pharmacological behavior, as demonstrated by the divergent antibacterial activity between 5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-ones and the corresponding 2,4-diones [3]. Generic substitution among in-class pyridopyrimidines therefore risks loss of positional selectivity in synthesis, altered target engagement, and unpredictable biological outcomes.

Quantitative Differentiation Evidence for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Against Closest Structural Analogs


Antibacterial Activity Divergence: 2,4-Dione Scaffold vs. 4-One Scaffold Within the 5,7-Dimethylpyrido[2,3-d]pyrimidine Series

Within the identical 5,7-dimethylpyrido[2,3-d]pyrimidine series, the oxidation state of the fused pyrimidine ring determines antibacterial activity. The 4-one derivatives (compounds 7 and 8) were screened against Gram-positive and Gram-negative bacteria, with the best dihydropyrido compound 7c achieving an MIC of 1.25 µg/mL. In contrast, all synthesized compounds—including the fully aromatized pyrido derivatives—were found completely inactive when screened for antifungal activity at 200 µg/mL [1]. This demonstrates a >160-fold difference in potency threshold between antibacterial and antifungal endpoints for the 4-one derivatives, and a fundamental lack of antifungal activity for the entire series. For the 2,4-dione scaffold, this oxidation-state distinction is even more pronounced: the additional carbonyl at position 2 alters hydrogen-bonding capacity and electronic distribution compared to the 4-one system, directing biological activity toward different target classes (e.g., kinase inhibition rather than direct antibacterial action).

Antibacterial SAR Scaffold oxidation state Antimicrobial screening

eEF-2K Kinase Inhibition: Potency Demonstration for Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold—of which CAS 2006-81-7 is the unsubstituted parent—has been validated as a viable eukaryotic elongation factor-2 kinase (eEF-2K) inhibitor chemotype. In a preliminary series of pyrido[2,3-d]pyrimidine-2,4-dione analogs synthesized from 6-amino-1,3-disubstituted uracils, compound 6 achieved an IC₅₀ of 420 nM and compound 9 achieved an IC₅₀ of 930 nM against eEF-2K [1]. Functional validation in MDA-MB-231 breast cancer cells confirmed that eEF-2K activity was significantly reduced by compound 6, to a lesser extent by compound 9, and was unaffected by the inactive control compound 12 [1]. The unsubstituted parent scaffold (CAS 2006-81-7) provides the core template onto which substituents at N1, N3, and C6 are introduced to achieve this potency, making it the essential starting material for any eEF-2K-focused medicinal chemistry campaign using this chemotype.

eEF-2K inhibition Kinase inhibitor scaffold Breast cancer

Thermal Stability Differentiation: 5,7-Dimethyl Substitution Elevates Melting Point Relative to Unsubstituted Parent Scaffold

The 5,7-dimethyl substitution significantly enhances thermal stability compared to the unsubstituted pyrido[2,3-d]pyrimidine-2,4-dione core. The target compound (CAS 2006-81-7) exhibits a melting point of 342–344 °C (determined in acetic acid) . While the unsubstituted analog pyrido[2,3-d]pyrimidine-2,4-dione (CAS 21038-66-4, MW 163.13) lacks published melting point data in authoritative databases, structurally related pteridine-2,4-diones and pyrimido[4,5-d]pyrimidine-2,4-diones typically melt in the 250–310 °C range [1]. The approximately 30–90 °C elevation conferred by the 5,7-dimethyl groups is consistent with enhanced van der Waals interactions and improved crystal lattice packing. This thermal robustness is practically relevant for reactions requiring elevated temperatures (e.g., Buchwald-Hartwig couplings, nucleophilic aromatic substitutions) during downstream derivatization.

Thermal stability Crystal packing Hydrogen bonding

5-Methyl Substitution Confers DHFR Selectivity: Implications for Antifolate Drug Discovery Using the 5,7-Dimethyl Scaffold

The 5-methyl substituent on the pyrido[2,3-d]pyrimidine scaffold has been explicitly identified in the DHFR antifolate literature as a critical determinant of human DHFR (hDHFR) inhibitory activity. In a systematic SAR study of 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates, Gangjee et al. demonstrated that analogs lacking the 5-methyl substitution exhibited substantially altered hDHFR inhibitory profiles compared to their 5-methyl counterparts [1]. The clinically evaluated DHFR inhibitor piritrexim (BW 301U)—a 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine—exemplifies the importance of the 5-methyl group, achieving IC₅₀ values of 0.038 µM against Pneumocystis carinii DHFR and 0.011 µM against Toxoplasma gondii DHFR . While CAS 2006-81-7 itself is a 2,4-dione (not a 2,4-diamine), the 5-methyl group it carries is structurally identical to the 5-methyl group in BW 301U, and this scaffold can be converted to the 2,4-diamine series via standard chlorination/amination sequences, making it a strategically valuable precursor for antifolate discovery programs.

DHFR selectivity Antifolate design 5-Methyl SAR

Synthetic Route Accessibility: Bohlmann-Rahtz Pyridine Synthesis vs. Multicomponent Approaches

A well-established synthetic route to the 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione scaffold utilizes the Bohlmann-Rahtz pyridine synthesis: 5-cyano-1,3-dimethyluracil reacts with acetone in the presence of base to afford 1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in moderate yield [1]. The analogous reaction with butanone yields 1,3,6,7-tetramethyl and 7-ethyl-1,3-dimethyl derivatives in low yields [1]. Alternative synthetic strategies include multicomponent reactions using 6-aminouracils with malononitrile and aromatic aldehydes in deep eutectic solvents, which can provide higher yields but introduce additional aryl substituents at position 5 or 7 rather than methyl groups [2]. The Bohlmann-Rahtz route is therefore preferred when the 5,7-dimethyl substitution pattern (as in CAS 2006-81-7) is specifically required, as it installs both methyl groups during scaffold construction rather than through post-synthetic alkylation.

Bohlmann-Rahtz synthesis 5-Cyano-1,3-dimethyluracil Synthetic methodology

Optimal Research and Procurement Application Scenarios for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2006-81-7)


eEF-2K Inhibitor Lead Optimization: Starting Scaffold for Focused Kinase Inhibitor Library Synthesis

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold has demonstrated tractable eEF-2K inhibition, with optimized derivatives achieving IC₅₀ values of 420 nM [1]. CAS 2006-81-7 provides the unsubstituted parent core that can be systematically derivatized at N1, N3, and C6 to explore SAR around this kinase target. The 5,7-dimethyl substitution blocks non-productive reactivity at the pyridine ring while preserving functionalizable positions on the pyrimidine-2,4-dione moiety. This scaffold is particularly suitable for groups initiating eEF-2K programs where the core template is required in multi-gram quantities for parallel library synthesis.

Antifolate Drug Discovery: Precursor to 2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine DHFR Inhibitors

The 5-methyl substituent on CAS 2006-81-7 is structurally identical to the 5-methyl group in the clinical DHFR inhibitor piritrexim (BW 301U), which achieves pcDHFR IC₅₀ = 0.038 µM and tgDHFR IC₅₀ = 0.011 µM . Conversion of the 2,4-dione to the 2,4-diamine via chlorination followed by amination provides direct access to the antifolate chemotype without requiring de novo installation of the SAR-critical 5-methyl group. This makes CAS 2006-81-7 a strategically advantageous precursor for medicinal chemistry groups developing next-generation DHFR inhibitors targeting opportunistic infections or anticancer applications.

Thermally Demanding Synthetic Transformations: Scaffold with High Melting Point (342–344 °C) for High-Temperature Reaction Conditions

The elevated melting point of 342–344 °C distinguishes CAS 2006-81-7 from lower-melting fused pyrimidinedione analogs. This thermal robustness supports synthetic protocols requiring elevated temperatures—such as Buchwald-Hartwig aminations (typically 80–110 °C), nucleophilic aromatic substitutions, or palladium-catalyzed cross-couplings—without scaffold decomposition. Procurement of this specific dimethyl-substituted scaffold is warranted when downstream chemistry demands thermal resilience beyond that offered by the unsubstituted parent (CAS 21038-66-4).

Antimicrobial Medicinal Chemistry: Differentiating Dione vs. 4-One Scaffold for Target-Specific Library Design

Direct comparative data from the Lakshmi Narayana et al. study establishes that the 4-one oxidation state of the 5,7-dimethylpyrido[2,3-d]pyrimidine scaffold is associated with antibacterial activity (MIC 1.25 µg/mL for the best compound), while all compounds in this series lack antifungal activity at 200 µg/mL [2]. For programs specifically targeting kinase-mediated pathways (e.g., eEF-2K) rather than direct antibacterial mechanisms, the 2,4-dione scaffold (CAS 2006-81-7) is the appropriate starting point. Conversely, if antibacterial activity is the primary objective, the corresponding 4-one scaffold should be procured instead. This oxidation-state-dependent biological divergence mandates deliberate scaffold selection at the procurement stage.

Quote Request

Request a Quote for 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.